

Inarigivir Soproxil in HBV transgenic mouse models

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Compound of Interest					
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Application Notes and Protocols for the Study of **Inarigivir Soproxil** and Other Antiviral Agents in HBV Transgenic Mouse Models

Disclaimer: The clinical development of **Inarigivir Soproxil** for the treatment of chronic Hepatitis B Virus (HBV) was discontinued in January 2020 due to serious adverse events observed in Phase IIb clinical trials, including one patient fatality.[1][2] These application notes are intended for research purposes only and provide a summary of the available preclinical information and general protocols for evaluating antiviral agents in HBV transgenic mouse models. Extreme caution is advised, and the clinical safety profile of **Inarigivir Soproxil** must be considered in any future research.

Introduction

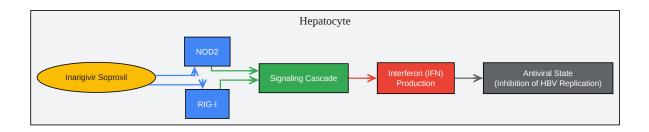
Inarigivir Soproxil (formerly SB 9200) is an orally bioavailable prodrug of SB 9000, a novel agonist of the innate immune system.[3] It was developed as a potential treatment for chronic HBV infection. Inarigivir acts as a modulator of the host's innate immune response by activating the retinoic acid-inducible gene 1 (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[3] This activation triggers an intracellular interferon signaling cascade, leading to an antiviral state.[3][4]

Mechanism of Action

Inarigivir Soproxil is designed to selectively activate within cells infected with HBV.[4] It binds to the cellular proteins RIG-I and NOD2, which are intracellular pattern recognition receptors



that detect viral components.[3] This binding initiates a signaling cascade that results in the production of type I interferons (IFNs) and other cytokines, which in turn establish an antiviral response to inhibit viral replication.[3][4][5]



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Caption: Mechanism of action of Inarigivir Soproxil in hepatocytes.

Preclinical Data

Limited preclinical data for **Inarigivir Soproxil** in the context of hepadnavirus infection is available from studies in woodchucks chronically infected with the woodchuck hepatitis virus (WHV), a close relative of HBV.



Animal Model	Treatment Groups	Dosage	Duration	Key Findings	Reference
Woodchucks with chronic WHV	Group 1: Entecavir (ETV) then Inarigivir	30 mg/kg (Inarigivir)	4 weeks (ETV) then 12 weeks (Inarigivir)	Marked reduction in hepatic WHV nucleic acid levels.	[3]
Group 2: Inarigivir then ETV	30 mg/kg (Inarigivir)	12 weeks (Inarigivir) then 4 weeks (ETV)	More pronounced reduction in hepatic WHV nucleic acid levels compared to Group 1. Delayed recrudescenc e of viral replication.	[3]	

HBV Transgenic Mouse Models in Antiviral Research

HBV transgenic mouse models are a valuable tool for studying HBV replication and evaluating novel antiviral therapies.[6][7] These models typically express HBV genes from an integrated transgene, leading to the production of viral antigens and, in some models, complete virions.[6] [8]

Commonly Used HBV Transgenic Mouse Models:

- Models expressing HBsAg: These mice express the HBV surface antigen and are useful for studying immune responses to this antigen.[8]
- Models with greater-than-genome-length transgenes: These models can support HBV replication and virion production, making them suitable for testing antiviral compounds that



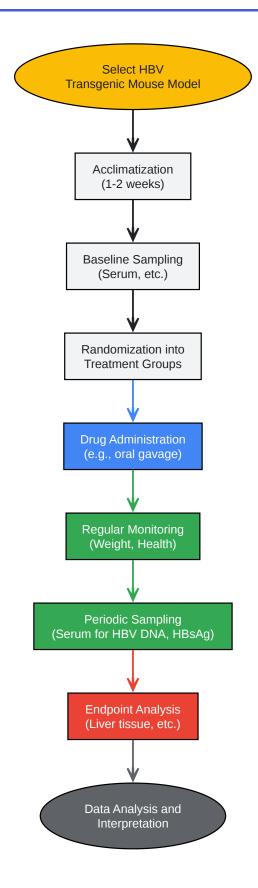




target different stages of the viral life cycle.[6]

• Conditional models: Newer models allow for the regulation of HBV gene expression, which can be useful for studying the effects of turning viral replication on or off.[9]





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Caption: General experimental workflow for antiviral testing in HBV transgenic mice.



General Protocol for Evaluating an Antiviral Agent in an HBV Transgenic Mouse Model

This protocol is a general guideline and should be adapted based on the specific mouse model, test compound, and experimental goals.

- 1. Animal Model Selection and Husbandry:
- Select an appropriate HBV transgenic mouse model that supports HBV replication and antigen expression.
- House the animals in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow for an acclimatization period of at least one week before the start of the experiment.
- 2. Experimental Groups:
- Vehicle Control: Animals receive the vehicle used to dissolve the test compound.
- Test Compound Group(s): Animals receive the antiviral agent at one or more dose levels.
- Positive Control (Optional): Animals receive a known anti-HBV drug (e.g., Entecavir) to validate the model's responsiveness.
- 3. Drug Preparation and Administration:
- Prepare the test compound and vehicle control under sterile conditions.
- Administer the compound via an appropriate route, such as oral gavage, once daily for the duration of the study (e.g., 4-12 weeks).
- 4. Sample Collection and Monitoring:
- Collect blood samples via retro-orbital or tail vein bleeding at baseline and at regular intervals (e.g., weekly or bi-weekly) throughout the study.
- Monitor animal health and body weight regularly.



- At the end of the study, euthanize the animals and collect liver tissue for further analysis.
- 5. Biomarker Analysis:
- Serum HBV DNA: Quantify serum HBV DNA levels using real-time PCR.
- Serum HBsAg and HBeAg: Measure serum levels of HBV surface antigen (HBsAg) and eantigen (HBeAg) by ELISA.
- Liver HBV DNA and RNA: Extract nucleic acids from liver tissue to quantify intrahepatic HBV DNA and RNA levels.
- Liver Histology: Perform histological analysis of liver sections to assess liver damage and inflammation.
- Alanine Aminotransferase (ALT): Measure serum ALT levels as an indicator of liver injury.
- 6. Data Analysis:
- Analyze the data using appropriate statistical methods to compare the different treatment groups.
- Present the results as mean ± standard deviation or standard error of the mean.
- Statistical significance is typically set at p < 0.05.

Conclusion

While **Inarigivir Soproxil** showed a promising mechanism of action and some preclinical efficacy, its development for HBV was halted due to significant safety concerns. The information and protocols provided here are intended to guide researchers in the preclinical evaluation of other novel antiviral agents for HBV using transgenic mouse models. It is imperative to conduct thorough safety and toxicology studies for any new compound before advancing to clinical trials.



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